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Compound of Interest

Compound Name: 2-Chlorobutane

Cat. No.: B165301

This guide provides a comprehensive overview of the spectroscopic data for 2-chlorobutane,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data. Detailed experimental protocols are provided, and key aspects of the data are visualized
through diagrams. This document is intended for researchers, scientists, and professionals in
the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For 2-chlorobutane (CHsCHCICH2CHs), both *H and
13C NMR spectra offer unique insights into its atomic arrangement.

'H NMR Spectroscopy Data

The *H NMR spectrum of 2-chlorobutane displays four distinct signals, corresponding to the
four unique proton environments in the molecule.[1] The integration ratio of these signals is
3:1:2:3, which aligns with the number of protons in each environment.[1]
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Chemical Shift (5,

Signal Assignment Multiplicity Integration
ppm)

CHs (next to CH2) ~1.0 Triplet 3H

CHs (next to CHCI) ~1.5 Doublet 3H

CH:2 ~1.7 Multiplet 2H

CHCI ~4.0 Hextet 1H

Diagram of 2-Chlorobutane with Proton Assignments for *H NMR

A diagram illustrating the four unique proton environments in 2-chlorobutane.

B3C NMR Spectroscopy Data

The 3C NMR spectrum of 2-chlorobutane shows four signals, indicating four distinct carbon
environments.[2] The chemical shifts are influenced by the electronegativity of the chlorine
atom, with the carbon atom bonded directly to the chlorine (CHCI) appearing most downfield.[2]

Signal Assignment Chemical Shift (6, ppm)
CHs (terminal) ~11
CHs (adjacent to CHCI) ~25
CH2 ~34
CHCI ~60

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 2-chlorobutane exhibits characteristic

absorption bands.
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Wavenumber (cm~—?) Vibration Type Functional Group
~2880-3080 C-H stretching Alkyl C-H
~1300-1500 C-H bending Alkyl C-H

~580-780 C-Cl stretching Chloroalkane

The region from approximately 1500 to 400 cm~1 is known as the fingerprint region and
contains a complex pattern of absorptions that is unique to the molecule.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. The mass spectrum of 2-chlorobutane provides
information about its molecular weight and fragmentation pattern.

Key Spectral Data

e Molecular lon (M*): Two molecular ion peaks are observed at m/z 92 and 94.[4] This is due
to the two stable isotopes of chlorine, 3°Cl and 3’Cl, which have a natural abundance ratio of
approximately 3:1.[4] Consequently, the M* peak at m/z 92 ([CaH93>CI]*) and the M+2 peak
at m/z 94 ([CaH93’CI]*) appear in a roughly 3:1 intensity ratio.[4]

» Base Peak: The base peak, which is the most abundant ion, is observed at m/z 57.[4] This
corresponds to the secondary carbocation [CH3zCH*CH2CHs] formed by the loss of a
chlorine radical.[4]

o Other Significant Fragments: Other notable fragments include ions at m/z 63 and 65,
corresponding to [CH3CH?3>ClI]* and [CHsCHS3’CI]* respectively, and an ion at m/z 56.[5]
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miz lon Fragment Notes

Molecular ion peaks (M+,

92, 94 [CaHoCI* )
M+2), ratio ~3:1
Fragment from C-C bond
63, 65 [CHsCHCIJ+
cleavage
57 [CaHo]* Base Peak, loss of Cle
56 [CaHs]* Loss of HCI

Diagram of 2-Chlorobutane Mass Spectrometry Fragmentation

Major Fragmentation Pathways of 2-Chlorobutane

. )

- Cle - C2Hse - HCI

[CHsCHCI*
m/z = 63, 65

Click to download full resolution via product page

A diagram showing the primary fragmentation pathways of the 2-chlorobutane molecular ion.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation (Liquid Sample):

» A small quantity of liquid 2-chlorobutane (a few drops) is added to approximately 0.6-0.7 mL
of a deuterated solvent, typically deuterated chloroform (CDCIs), in a clean, dry vial.
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» A small amount of a reference standard, such as tetramethylsilane (TMS), is often included
in the solvent to provide a reference signal at 0.00 ppm.

e The solution is thoroughly mixed to ensure homogeneity.

e The solution is then transferred into a clean 5 mm NMR tube using a Pasteur pipette, often
with a small cotton or glass wool plug to filter out any particulate matter.

e The NMR tube is capped and carefully placed into the NMR spectrometer.

Data Acquisition:

e The spectrometer is locked onto the deuterium signal of the solvent.

e The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.

e For 1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction
decay (FID) is recorded. The FID is then Fourier transformed to obtain the frequency-domain
spectrum.

o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum
and enhance the signal-to-noise ratio. A larger number of scans is usually required due to
the lower natural abundance of 13C.

Infrared (IR) Spectroscopy (ATR Method)

Sample Preparation and Data Acquisition:

o The Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is cleaned with a
suitable solvent (e.g., isopropanol) and allowed to dry.

o A background spectrum of the clean, empty ATR crystal is collected.

» Asmall drop of liquid 2-chlorobutane is placed directly onto the ATR crystal, ensuring
complete coverage of the crystal surface.

e The sample spectrum is then recorded. The instrument software automatically ratios the
sample spectrum against the background spectrum to produce the final absorbance or
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transmittance spectrum.

o After the measurement, the sample is carefully wiped from the crystal using a soft tissue and
an appropriate solvent.

Mass Spectrometry (Electron lonization)

Sample Introduction and lonization:

» A small amount of liquid 2-chlorobutane is injected into the gas chromatograph (GC) inlet,
where it is vaporized.

e The vaporized sample is carried by an inert gas (e.g., helium) through a chromatographic
column to separate it from any impurities.

e The separated 2-chlorobutane elutes from the GC column and enters the ion source of the
mass spectrometer.

 In the ion source, the molecules are bombarded with a beam of high-energy electrons
(typically 70 eV), causing them to ionize and fragment.

Mass Analysis and Detection:
e The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole).
¢ The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o The separated ions are detected, and a mass spectrum is generated, which is a plot of ion
abundance versus m/z.

General Spectroscopic Analysis Workflow
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General Workflow for Spectroscopic Analysis of 2-Chlorobutane

Prepare NMR Sample

Prepare IR Sample Prepare MS Sample
(in CDCIs) (Neat Liquid on ATR) (Dilute for GC-MS)

'

Gequire 1H and 3C NMR Spectra] [Acquire IR Spectrum] Gequire Mass Spectrum]

Analyze NMR Data Analyze IR Data Analyze MS Data
(Chemical Shifts, Multiplicity, Integration) (Functional Group Identification) (Molecular lon, Fragmentation)

Click to download full resolution via product page

A flowchart outlining the general workflow for the spectroscopic analysis of 2-chlorobutane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chlorobutane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165301#spectroscopic-data-of-2-chlorobutane-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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